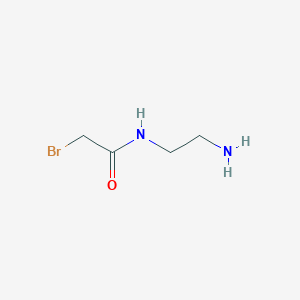

N-(2-Aminoethyl)-2-bromoacetamide

Description

N-(2-Aminoethyl)-2-bromoacetamide is a bromoacetamide derivative featuring a 2-aminoethyl substituent. Bromoacetamides are characterized by a reactive bromine atom adjacent to an amide group, making them versatile intermediates in organic synthesis, radiochemistry, and pharmaceutical development .

Properties

Molecular Formula |

C4H9BrN2O |

|---|---|

Molecular Weight |

181.03 g/mol |

IUPAC Name |

N-(2-aminoethyl)-2-bromoacetamide |

InChI |

InChI=1S/C4H9BrN2O/c5-3-4(8)7-2-1-6/h1-3,6H2,(H,7,8) |

InChI Key |

BQUPLPRJBSPHGT-UHFFFAOYSA-N |

Canonical SMILES |

C(CNC(=O)CBr)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Aliphatic Substituents

- This compound: The primary amine in the 2-aminoethyl group facilitates nucleophilic substitution, enabling crosslinking or conjugation with thiols, amines, or biomolecules. This reactivity is valuable in peptide modification and radiopharmaceutical labeling .

- 2-Bromo-N-[2-(diethylamino)ethyl]acetamide (CAS 1138442-93-9): The diethylaminoethyl group enhances solubility in organic solvents and introduces tertiary amine functionality. Such derivatives are explored in drug design for improved bioavailability .

- N-Benzyl-2-bromo-N-ethylacetamide (CAS 180513-01-3) : The benzyl and ethyl groups reduce polarity, favoring applications in hydrophobic drug intermediates or polymer crosslinkers .

Aromatic Substituents

Radiochemical Derivatives

- N-(4-[18F]Fluorobenzyl)-2-bromoacetamide : Used as a radiolabeled synthon for PET imaging, this compound conjugates with biomolecules (e.g., Spiegelmers) to track pharmacokinetics .

Comparative Data Table

Research Findings and Functional Insights

- Antiproliferative Activity: Derivatives like 2-[3,5-bis-(2-fluorobenzylidene)-4-piperidon-1-yl]-N-(4-fluorobenzyl)-acetamide (NFLOBA-EF24) exhibit efficacy against lung adenocarcinoma cells, comparable to the parent compound EF24 .

- Anti-HIV Activity : Cyclam derivatives with bromoacetamide-linked polyamines demonstrate inhibition of HIV-1, highlighting the role of substituents in biological targeting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.